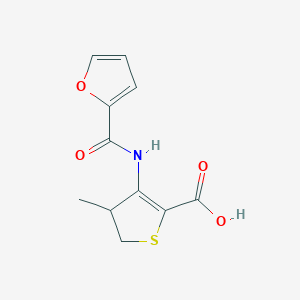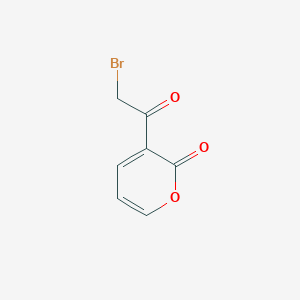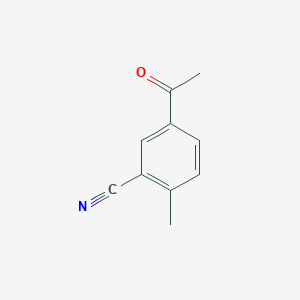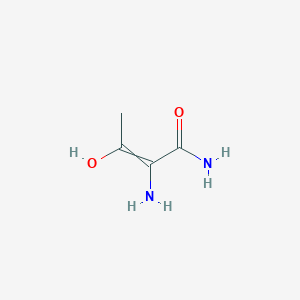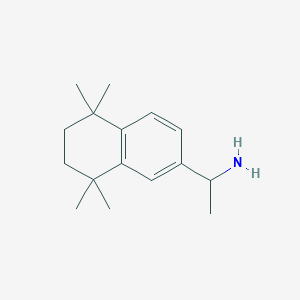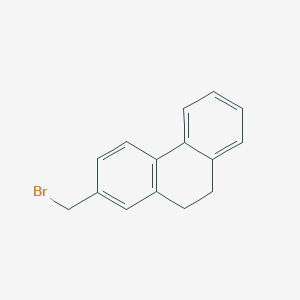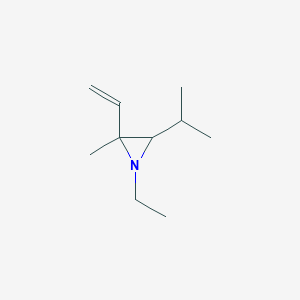
2-Ethenyl-1-ethyl-2-methyl-3-(propan-2-yl)aziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethenyl-1-ethyl-2-methyl-3-(propan-2-yl)aziridine is an organic compound belonging to the aziridine class. Aziridines are three-membered nitrogen-containing heterocycles known for their ring strain and reactivity. This compound is characterized by its unique structure, which includes an ethenyl group, an ethyl group, a methyl group, and a propan-2-yl group attached to the aziridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenyl-1-ethyl-2-methyl-3-(propan-2-yl)aziridine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of an appropriate amine with an alkylating agent can lead to the formation of the aziridine ring. The reaction conditions typically involve the use of a base to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product. Catalysts and solvents are carefully selected to enhance the reaction rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Ethenyl-1-ethyl-2-methyl-3-(propan-2-yl)aziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of substituted aziridines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the aziridine ring under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in various substituted aziridines.
Scientific Research Applications
2-Ethenyl-1-ethyl-2-methyl-3-(propan-2-yl)aziridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Ethenyl-1-ethyl-2-methyl-3-(propan-2-yl)aziridine involves its interaction with molecular targets through its reactive aziridine ring. The ring strain makes it highly reactive, allowing it to form covalent bonds with nucleophiles. This reactivity is exploited in various applications, including enzyme inhibition and polymerization reactions.
Comparison with Similar Compounds
Similar Compounds
Aziridine: The simplest member of the aziridine class, lacking the additional substituents found in 2-Ethenyl-1-ethyl-2-methyl-3-(propan-2-yl)aziridine.
2-Methylaziridine: Contains a methyl group attached to the aziridine ring.
2-Ethylaziridine: Contains an ethyl group attached to the aziridine ring.
Uniqueness
This compound is unique due to its combination of substituents, which impart distinct chemical and physical properties. The presence of the ethenyl group enhances its reactivity, while the ethyl, methyl, and propan-2-yl groups contribute to its steric and electronic characteristics.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
344326-31-4 |
|---|---|
Molecular Formula |
C10H19N |
Molecular Weight |
153.26 g/mol |
IUPAC Name |
2-ethenyl-1-ethyl-2-methyl-3-propan-2-ylaziridine |
InChI |
InChI=1S/C10H19N/c1-6-10(5)9(8(3)4)11(10)7-2/h6,8-9H,1,7H2,2-5H3 |
InChI Key |
DXWFGWLGHKHZSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(C1(C)C=C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-Amino-3-methylbutanoyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13964898.png)
![Benzyl 2-(bromomethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13964907.png)
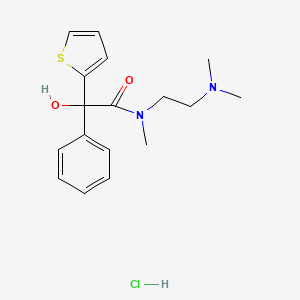

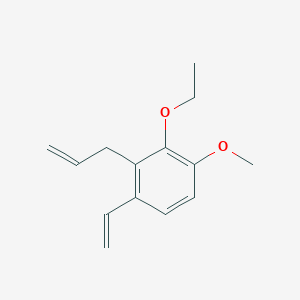
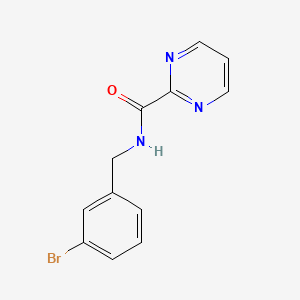
![1-Fluoro-2-[2-[2-(2-fluorophenyl)ethylsulfonyl]ethyl]benzene](/img/structure/B13964925.png)
